Product packaging for (Z,Z)-Tetradeca-9,11-dienyl acetate(Cat. No.:CAS No. 54664-97-0)

(Z,Z)-Tetradeca-9,11-dienyl acetate

Cat. No.: B13764031
CAS No.: 54664-97-0
M. Wt: 252.39 g/mol
InChI Key: RFEQLTBBKNKGGJ-RZSVFLSASA-N
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Description

Contextualization within Lepidopteran Semiochemistry

The chemical language of Lepidoptera is remarkably diverse, with a wide array of compounds used for communication. These semiochemicals are involved in various behaviors, including mating, aggregation, foraging, and defense. researchgate.net The majority of identified lepidopteran sex pheromones are straight-chain unsaturated fatty alcohols and their derivatives (Type I) or polyenyl hydrocarbons and their epoxides (Type II). researchgate.net

(Z,Z)-Tetradeca-9,11-dienyl acetate (B1210297) falls into the Type I category. It is an acetate ester of a 14-carbon chain alcohol with two double bonds. The specific geometry and position of these double bonds are critical for its biological activity. This compound is often a key component of the pheromone blend released by female moths to attract males for mating. The precise ratio of (Z,Z)-Tetradeca-9,11-dienyl acetate to other compounds in the blend is often species-specific, ensuring reproductive isolation. researchgate.net

For instance, various tetradecadienyl acetate isomers serve as mating pheromones for different species within the Pyralidae family. wikipedia.org The compound's interaction with specific olfactory receptors on the antennae of male moths triggers a cascade of behavioral responses, ultimately leading to mating attempts.

Historical Perspectives on Tetradecadienyl Acetate Research

The study of lepidopteran sex pheromones has a rich history, with the first identification of a moth sex pheromone occurring in the mid-20th century. Since then, researchers have identified the sex pheromones of over 600 species of moths. researchgate.net The development of analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) has been instrumental in this process, allowing for the identification of the minute quantities of pheromones produced by individual female moths. researchgate.net

Research into tetradecadienyl acetates has been a significant part of this broader effort. Early research focused on identifying the chemical structures of these compounds and their roles in the reproductive behavior of various pest species. This knowledge has been crucial for developing sustainable pest management strategies, such as mating disruption and mass trapping. nih.gov

A notable example is the research on the Egyptian cotton leafworm (Spodoptera littoralis). Studies dating back to the 1980s identified (Z,E)-9,11-tetradecadienyl acetate as the main component of its sex pheromone. bgu.ac.il Subsequent research has explored the biosynthesis of these compounds and the hormonal control of their production. wikipedia.org

Significance of Stereochemistry in Pheromone Systems

The stereochemistry of a pheromone—the three-dimensional arrangement of its atoms—is of paramount importance. mpg.de In many cases, even a slight change in the stereoisomeric composition of a pheromone blend can drastically alter its biological activity, rendering it unattractive or even repellent to the target species. sfu.ca

The designation "(Z,Z)" in this compound refers to the configuration of the two double bonds at carbons 9 and 11. Both have a cis (Z) configuration. This specific arrangement is crucial for the molecule to bind effectively to the olfactory receptors of the intended male moth.

The high specificity of these pheromone systems is a key mechanism for maintaining reproductive isolation between closely related species that may share similar habitats. For example, a study on the currant bud moth (Euhyponomeutoides albithoracellus) identified a 1:1 blend of (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate as a strong attractant for males. lu.selu.se The addition of the corresponding alcohols to this blend, however, significantly reduced trap catches, demonstrating the precise nature of the chemical signal. lu.selu.se

The table below provides a summary of various tetradecadienyl acetate isomers and their roles in different lepidopteran species, highlighting the importance of stereochemistry.

CompoundIsomerRoleSpecies
Tetradeca-9,11-dienyl acetate(Z,E)Mating attractant/inhibitorSpodoptera littoralis, S. litura wikipedia.org
Tetradeca-3,5-dienyl acetate(Z,E)Mating attractantPrionoxystus robiniaea wikipedia.org
Tetradeca-3,5-dienyl acetate(E,E)Mating attractantAccosus centerensis wikipedia.org
Tetradeca-4,8-dienyl acetate(Z,E)Mating attractantBorkhausenia schefferella wikipedia.org
Tetradeca-7,11-dienyl acetate(Z,Z)Mating attractantConistra vaccinii wikipedia.org
Tetradeca-9,12-dienyl acetate(Z,Z)Mating inhibitorPlodia interpunctella wikipedia.org
Tetradeca-9,12-dienyl acetate(Z,E)Mating attractant/inhibitorCadra cautella wikipedia.orgnih.gov
Tetradeca-9,12-dien-1-ol(Z,E)Major sex pheromone componentEuzophera pyriella researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O2 B13764031 (Z,Z)-Tetradeca-9,11-dienyl acetate CAS No. 54664-97-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54664-97-0

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

[(9Z,11Z)-tetradeca-9,11-dienyl] acetate

InChI

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-7H,3,8-15H2,1-2H3/b5-4-,7-6-

InChI Key

RFEQLTBBKNKGGJ-RZSVFLSASA-N

Isomeric SMILES

CC/C=C\C=C/CCCCCCCCOC(=O)C

Canonical SMILES

CCC=CC=CCCCCCCCCOC(=O)C

Origin of Product

United States

Stereochemical Configuration and Isomeric Specificity of Tetradecadienyl Acetates

Structural Isomerism of Tetradecadienyl Acetates

Structural isomerism in tetradecadienyl acetates involves variations in the location of the two double bonds within the fourteen-carbon chain. This results in a wide array of positional isomers, each with potentially unique biological roles.

The positioning of the conjugated or unconjugated double bonds is a key determinant of a compound's identity and function as a pheromone. Different species of insects have evolved to produce and detect highly specific positional isomers as part of their unique chemical signaling systems. This specificity helps ensure reproductive isolation between closely related species. acs.org For example, while the focus compound features a 9,11-diene system, other tetradecadienyl acetates with different double bond positions are known to be active pheromones for various insects. wikipedia.org

Below is a table showcasing several positional isomers of tetradecadienyl acetate (B1210297) and their roles as insect pheromones.

Compound NameDouble Bond PositionsKnown Insect Species AssociationFunction
(Z,E)-3,5-tetradecadienyl acetate3,5Prionoxystus robiniae (Carpenterworm Moth)Mating Attractant
(Z,E)-4,8-tetradecadienyl acetate4,8Borkhausenia schefferellaMating Attractant
(Z,Z)-7,11-tetradecadienyl acetate7,11Conistra vacciniiMating Attractant
(Z,E)-9,11-tetradecadienyl acetate9,11Spodoptera littoralis (Egyptian Cotton Leafworm)Mating Attractant/Inhibitor
(Z,Z)-9,12-tetradecadienyl acetate9,12Plodia interpunctella (Indian Meal Moth)Mating Inhibitor
(Z,E)-9,12-tetradecadienyl acetate9,12Cadra cautella (Almond Moth)Mating Attractant/Inhibitor

This table presents a selection of positional isomers to illustrate structural diversity and is not exhaustive. wikipedia.org

For each positional isomer, four different geometric isomers are possible due to the restricted rotation around the two carbon-carbon double bonds. These are designated as (Z,Z), (Z,E), (E,Z), and (E,E), where 'Z' (from German zusammen) indicates that the higher-priority substituents are on the same side of the double bond, and 'E' (from German entgegen) indicates they are on opposite sides.

The biological activity of pheromones is exquisitely sensitive to this geometric isomerism. In many cases, only one specific isomer is biologically active, while the others are inactive or can even inhibit the response to the active compound. pherobase.comnih.gov For instance, the sex pheromone of the Egyptian cotton leafworm, Spodoptera littoralis, is primarily (Z,E)-9,11-tetradecadienyl acetate. wikipedia.orgprayoglife.com The presence of other geometric isomers can significantly reduce the attractiveness of the pheromone lure. This high degree of specificity is due to the precise fit required between the pheromone molecule and its corresponding receptor protein in the insect's antenna. nih.gov

The four geometric isomers of 9,11-tetradecadienyl acetate are:

(Z,Z)-Tetradeca-9,11-dienyl acetate

(Z,E)-Tetradeca-9,11-dienyl acetate

(E,Z)-Tetradeca-9,11-dienyl acetate

(E,E)-Tetradeca-9,11-dienyl acetate

The specific ratio of these isomers is often critical for achieving a full biological response, and species have evolved distinct communication channels based on these precise blends. frontiersin.org

Biosynthetic and Synthetic Importance of (Z,Z)-Configuration

The prevalence and biological significance of specific geometric isomers, such as the (Z,Z) configuration, are rooted in the highly controlled processes of their biosynthesis in insects and the corresponding challenges and goals of their chemical synthesis.

The biosynthesis of moth sex pheromones, which are typically fatty acid derivatives, begins with common precursors like palmitic acid (a C16 fatty acid). iastate.edu The creation of specific isomers like this compound involves a series of enzymatic reactions characterized by high regio- and stereoselectivity. wikipedia.org The general pathway includes:

Desaturation: Specific desaturase enzymes introduce double bonds at precise locations in the fatty acid chain. For example, a Δ11-desaturase would create a double bond at the 11th carbon. The geometry of the newly formed double bond (Z or E) is determined by the enzyme's active site. iastate.edunih.gov

Chain Shortening or Elongation: The fatty acid chain may be shortened through a process of controlled β-oxidation or elongated to achieve the required carbon skeleton length (C14 in this case). iastate.eduresearchgate.net

Further Desaturation: A second desaturation event, catalyzed by a different and highly specific desaturase, can create the second double bond, again with a specific geometry, resulting in the diene structure.

Reduction and Acetylation: The carboxyl group of the fatty acid is reduced to an alcohol by a fatty acyl reductase (FAR). Subsequently, an acetyltransferase enzyme catalyzes the esterification of the alcohol to form the final acetate ester pheromone. iastate.edunih.gov

The production of the specific (Z,Z) isomer relies on a suite of enzymes that work in concert to produce the correct double bond positions and geometric configurations. The high fidelity of this biological process underscores the evolutionary importance of isomeric purity for effective chemical signaling.

From a synthetic chemistry perspective, the biological importance of a single, specific isomer like this compound presents a significant challenge. Because different geometric isomers can have neutral, synergistic, or even inhibitory effects on the target insect, achieving high isomeric purity is crucial for creating effective pheromone-based pest management tools. pherobase.comnih.gov This has driven the development of highly stereoselective synthetic methods. pherobase.com Techniques such as the Wittig reaction and modern olefin metathesis are employed to control the geometry of the double bonds formed, aiming to produce the desired (Z,Z) configuration with minimal contamination from other isomers. wikipedia.orgnih.govresearchgate.net The ability to synthesize isomerically pure compounds is vital for studying the precise structure-activity relationships of pheromones and for their practical application in agriculture. nih.gov

Chemical Synthesis Methodologies for Z,z Tetradeca 9,11 Dienyl Acetate

Strategies for Stereoselective Olefin Formation

The cornerstone of synthesizing (Z,Z)-tetradeca-9,11-dienyl acetate (B1210297) lies in the stereocontrolled formation of the conjugated diene system. Several classical and modern organic reactions have been adapted to achieve the desired (Z,Z) configuration with high fidelity.

Wittig Reaction-Based Syntheses

The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds. acs.orgnih.gov The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. To favor the formation of a Z-alkene, unstabilized or semi-stabilized ylides are typically employed under salt-free conditions. oup.comresearchgate.net

The general approach involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. For the synthesis of a (Z,Z)-diene, a Wittig reaction can be envisioned between a C9 fragment and a C5 fragment, or a C11 fragment and a C3 fragment. The key is to control the geometry of the newly formed double bond to be in the (Z) configuration.

Reaction Component 1Reaction Component 2Typical ConditionsStereoselectivity
C9-phosphonium ylideC5-aldehydeSalt-free, aprotic solvents (e.g., THF, ether), low temperaturesFavors (Z)-isomer
C11-phosphonium ylideC3-aldehydeSalt-free, aprotic solvents, low temperaturesFavors (Z)-isomer
C9-aldehydeC5-phosphonium ylideSalt-free, aprotic solvents, low temperaturesFavors (Z)-isomer

This table illustrates generalized Wittig reaction approaches for the synthesis of the target compound. The specific reagents and conditions would be tailored to optimize the yield and stereoselectivity for the (Z,Z) isomer.

Alkyne Reduction and Cross-Coupling Approaches

Another robust strategy for the stereoselective synthesis of Z-alkenes involves the partial reduction of an internal alkyne. The Lindlar catalyst (palladium on calcium carbonate poisoned with lead) is a classic reagent for the syn-hydrogenation of alkynes to produce cis-alkenes with high stereoselectivity.

This approach would typically involve the synthesis of a tetradeca-9,11-diyn-1-yl acetate precursor. Subsequent partial hydrogenation using a Lindlar catalyst would then stereoselectively reduce both triple bonds to the desired (Z,Z)-double bonds.

Alternatively, a combination of alkyne reduction and cross-coupling reactions can be employed. For instance, a terminal alkyne can be coupled with a vinyl halide (e.g., Sonogashira coupling) to form an enyne. The alkyne moiety in the enyne can then be stereoselectively reduced to a Z-alkene. To construct the (Z,Z)-diene system, this sequence might be performed in a stepwise manner.

A notable example is the stereospecific synthesis of all four isomers of 9,11-tetradecadienyl acetate by Bjoerkling and coworkers, which utilizes the hydroboration-protonolysis of a diacetylene to generate the (Z,Z)-diene system. acs.org

Transition Metal-Catalyzed Isomerization Reactions

While less commonly reported specifically for (Z,Z)-tetradeca-9,11-dienyl acetate, transition metal-catalyzed isomerization reactions represent a potential strategy for the formation of conjugated dienes. These reactions can, in principle, convert non-conjugated dienes into their conjugated counterparts. The stereochemical outcome would be dependent on the specific catalyst and reaction conditions employed. Research in this area for pheromone synthesis is ongoing, with the potential to offer more efficient and atom-economical routes.

Total Synthesis Pathways

Convergent Synthesis Strategies

In the context of this compound, a convergent approach could involve the synthesis of a C9 fragment and a C5 fragment, which are then joined using a cross-coupling reaction or a Wittig reaction to form the C14 backbone with the desired diene stereochemistry. The Bjoerkling et al. synthesis can be considered a convergent approach where two smaller alkyne fragments are coupled to form a larger diacetylene precursor. acs.org

Fragment 1Fragment 2Coupling Method
C9 synthonC5 synthonCross-coupling (e.g., Suzuki, Negishi)
C9 phosphonium ylideC5 aldehydeWittig Reaction
C9 aldehydeC5 phosphonium ylideWittig Reaction

This table outlines potential convergent strategies for the synthesis of the target compound.

Linear Synthesis Strategies

A linear synthesis of this compound might start from a simple, long-chain precursor which is then functionalized step-by-step to introduce the two double bonds with the correct (Z,Z) stereochemistry and the terminal acetate group. For example, one could start with a C14 alcohol or halide and sequentially introduce the double bonds through elimination and/or coupling reactions, with careful control of stereochemistry at each step.

Optimization of Stereochemical Purity in Synthesis

Achieving high stereochemical purity in the synthesis of this compound is a primary focus of synthetic efforts. The key challenge lies in controlling the geometry of the two double bonds in the conjugated diene system. Several methodologies have been developed to maximize the yield of the (Z,Z) isomer while minimizing the formation of (Z,E), (E,Z), and (E,E) isomers.

Wittig Reaction: The Wittig reaction is a widely used method for forming carbon-carbon double bonds. nih.gov The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide used. oup.com For the synthesis of (Z)-alkenes, non-stabilized ylides (where the group attached to the carbanion is typically an alkyl group) are employed. nih.gov These reactive ylides react rapidly with aldehydes, leading preferentially to the kinetic (Z)-alkene product. oup.com To synthesize the (Z,Z)-9,11-diene system, a strategy would involve the reaction of a non-stabilized C10 phosphonium ylide with a (Z)-alkenal, or a similar fragmentation that utilizes the Z-directing nature of the reaction. The use of salt-free conditions or specific solvents like dimethylformamide in the presence of iodide salts can further enhance the selectivity for the (Z)-isomer. acs.org

Palladium-Catalyzed Cross-Coupling Reactions: Transition metal-catalyzed reactions offer another powerful route to stereodefined dienes. acs.org The Suzuki coupling, a palladium-catalyzed reaction between an organoborane and an organohalide, is particularly useful. organic-chemistry.org A stereospecific synthesis of a (Z,Z)-conjugated diene can be achieved by coupling a (Z)-alkenyl boronic acid or its derivative with a (Z)-alkenyl halide. researchgate.net The reaction proceeds with the retention of the stereochemistry of both coupling partners, making it an excellent method for producing geometrically pure dienes. The choice of palladium catalyst, ligands, and base is critical to ensure high yields and prevent isomerization. researchgate.net

Organocuprate Coupling: Organocuprate reagents, such as Gilman reagents (R₂CuLi), are also employed in the synthesis of complex molecules. google.com The coupling of a (Z)-vinylcuprate with a suitable electrophile, such as a (Z)-vinyl halide or an allylic substrate, can be used to construct the (Z,Z)-diene system. These reactions are valued for their high reliability in forming carbon-carbon bonds. nih.gov

Purification Techniques: Regardless of the synthetic route, the final product is often a mixture of isomers. Achieving high stereochemical purity necessitates efficient purification methods. One notable technique for removing unwanted (E,E)-isomers from a mixture containing conjugated dienes is through a Diels-Alder reaction. The (E,E)-isomer, being more reactive as a diene in this cycloaddition, can react selectively with a suitable dienophile, such as tetracyanoethylene. oup.com The resulting adduct has a significantly different structure and polarity, allowing for its easy separation from the desired (Z,Z)-isomer by standard chromatographic methods.

Table 1: Comparison of Stereoselective Synthesis Methodologies

Methodology Key Reagents Stereochemical Control Principle Typical Purity Reference
Wittig Reaction Non-stabilized phosphonium ylide, aldehydeKinetically controlled cycloaddition leads to the cis (Z) alkene.Moderate to high Z-selectivity acs.org, nih.gov
Suzuki Coupling (Z)-Alkenylboronic acid, (Z)-Alkenyl halide, Palladium catalystRetention of stereochemistry of both coupling partners.High stereospecificity researchgate.net, organic-chemistry.org
Organocuprate Coupling (Z)-Vinylcuprate, (Z)-Vinyl halideStereospecific coupling of pre-formed Z-configured fragments.High stereospecificity nih.gov, google.com
Purification Diels-Alder Adduct Formation with TetracyanoethyleneSelective reaction of the (E,E)-isomer to form a separable adduct.Can significantly increase the purity of the (Z,Z) isomer. oup.com

Challenges in Large-Scale Production of Specific Isomers

The transition from laboratory-scale synthesis to large-scale industrial production of a specific isomer like this compound presents a unique set of challenges. These challenges are not only logistical and economic but also chemical in nature, directly related to the compound's structure.

Stereochemical Control at Scale: Maintaining high stereochemical purity during large-scale production is significantly more challenging than in a laboratory setting. Reactions that are highly selective on a gram scale may be less efficient when scaled up to kilograms or tons. Temperature control, mixing, and reaction times must be precisely managed to prevent side reactions and isomerization that would compromise the purity of the final product. The requirement for specific isomers often means that any isomeric impurities must be removed, which can be a costly and difficult process at scale. nih.gov

Stability of Conjugated Dienes: The conjugated diene system in this compound is susceptible to isomerization, oxidation, and polymerization, especially under conditions of heat, light, or in the presence of acidic or basic impurities. During large-scale production and storage, preventing the degradation or isomerization of the product is a major concern. The (Z,Z) isomer can potentially isomerize to the more thermodynamically stable (E,E) or (Z,E) isomers, reducing the biological activity of the pheromone. This necessitates careful handling, purification under inert conditions, and potentially the use of stabilizers.

Alternative Production Methods: The high cost and chemical complexity of traditional synthesis have driven research into alternative production methods. acs.org Biotechnological approaches, such as fermentation using genetically engineered yeast or the use of plants as "biofactories," are being explored as more sustainable and potentially cost-effective methods for producing insect pheromones. These biological systems can produce the correct isomeric form of the pheromone through enzymatic pathways, potentially bypassing many of the challenges associated with chemical synthesis.

Table 2: Key Challenges in Large-Scale Pheromone Production

Challenge Description Potential Mitigation Strategies Reference
High Cost of Catalysts Precious metal catalysts (e.g., Palladium, Ruthenium) are expensive, impacting the overall cost of production.Catalyst recovery and recycling systems; development of catalysts based on cheaper metals like iron. acs.org,
Reagent and Process Costs Multi-step syntheses often require expensive, highly specific starting materials and reagents.Development of more efficient synthetic routes with fewer steps; use of cheaper, readily available starting materials.
Stereochemical Purity Achieving and maintaining high isomeric purity at an industrial scale is difficult and costly.Optimization of reaction conditions (temperature, pressure, catalysts); development of efficient large-scale purification techniques. nih.gov
Product Stability Conjugated dienes are prone to isomerization, oxidation, and polymerization, leading to loss of activity.Use of inert atmospheres, light-protected containers, and stabilizers; strict control over storage conditions.-
Environmental Impact Traditional chemical synthesis can generate significant amounts of hazardous waste, with low atom economy.Development of "green" chemistry processes; exploring bioproduction routes (fermentation, plant-based). acs.org

Biosynthetic Pathways and Enzymatic Mechanisms in Z,z Tetradeca 9,11 Dienyl Acetate Production

Fatty Acid Precursor Elongation and Desaturation

The journey to (Z,Z)-tetradeca-9,11-dienyl acetate (B1210297) begins with the modification of common saturated fatty acids. This process involves both the elongation and, crucially, the introduction of double bonds into the fatty acid chain by desaturase enzymes.

Desaturase Enzyme Characterization (e.g., Δ9, Δ11, Δ12 Desaturases)

Desaturase enzymes are key players in creating the diverse array of moth sex pheromones by introducing double bonds at specific positions in the fatty acid chain. d-nb.info The biosynthesis of many moth pheromones, including those in the Spodoptera genus, often involves the action of Δ9 and Δ11 desaturases. nih.govusda.gov For instance, in Spodoptera littoralis, a Δ9 desaturase is involved in producing (Z)-9-hexadecenoic and (Z)-9-octadecenoic acids. nih.gov Functional assays have shown that different Δ9 desaturases can have varying product ratios. nih.gov

The production of diene pheromone components, such as (Z,E)-9,12-tetradecadienyl acetate in Spodoptera exigua, involves a unique Δ12 desaturase that acts on (Z)-9-tetradecenoic acid. iastate.edu This highlights the specialized nature of these enzymes in generating specific pheromone structures. Some desaturases are multifunctional, capable of introducing double bonds at different positions or even creating triple bonds. nih.govnih.gov For example, a single desaturase in the processionary moth, Thaumetopoea pityocampa, exhibits Δ11, acetylenase, and Δ13 activities. nih.govnih.gov

The characterization of these desaturases is often achieved through cloning the corresponding genes from pheromone glands and expressing them in heterologous systems like yeast to determine their specific function. nih.govnih.govnih.gov In Spodoptera littoralis, four desaturase-like genes were cloned, with one from the fat body and three from the pheromone gland, each showing distinct activities when expressed. nih.gov

Desaturase TypeFunction in Pheromone BiosynthesisExample Species
Δ9 Desaturase Introduces a double bond at the 9th carbon position. A Δ9 desaturase in Spodoptera litura (SlitDes11) is crucial for the biosynthesis of ester sex pheromone components. uky.eduSpodoptera littoralis, Spodoptera litura nih.govuky.edu
Δ11 Desaturase Introduces a double bond at the 11th carbon position. In Spodoptera frugiperda, knockout of the SfruDES1 (a Δ11-desaturase) disrupted sex pheromone biosynthesis. nih.govSpodoptera littoralis, Spodoptera frugiperda nih.govnih.gov
Δ12 Desaturase Introduces a double bond at the 12th carbon position, often acting on a mono-unsaturated precursor to create a diene. iastate.eduSpodoptera exigua iastate.edu
Multifunctional Desaturase Capable of multiple desaturation reactions at different positions.Thaumetopoea pityocampa nih.govnih.gov

Chain Shortening Mechanisms (β-oxidation)

Following desaturation, the fatty acid precursors often undergo chain shortening to achieve the correct carbon length for the final pheromone. This process is accomplished through a modified form of β-oxidation. oup.comfrontiersin.org In the biosynthesis of (Z,E)-9,12-tetradecadienyl acetate in moths like Ephestia cautella, palmitate (a C16 fatty acid) is first desaturated to (Z)-11-hexadecenoic acid, which is then chain-shortened via β-oxidation to (Z)-9-tetradecenoic acid. iastate.edunih.gov

This chain-shortening step is critical for producing pheromones of specific carbon lengths. oup.com The enzymes involved in this process, such as acyl-CoA oxidases, are located in the peroxisomes. d-nb.infooup.com While the general mechanism of β-oxidation is well-understood, the specific enzymes involved in the controlled chain-shortening for pheromone biosynthesis have been a subject of ongoing research. d-nb.info In Lobesia botrana, two acyl-CoA oxidases have been identified that are believed to be involved in the chain shortening of (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid. d-nb.info

Acyl-CoA Reductases and Acetyltransferases in Final Steps

The final steps in the biosynthesis of (Z,Z)-tetradeca-9,11-dienyl acetate involve the reduction of the fatty acyl-CoA precursor to a fatty alcohol, followed by acetylation to form the final acetate ester. iastate.edufrontiersin.org

Fatty acyl reductases (FARs) are responsible for the reduction of the fatty acyl-CoA to the corresponding alcohol. frontiersin.orgnih.govnih.gov These enzymes can exhibit high substrate specificity, which is crucial for producing the correct pheromone components. nih.gov In some Spodoptera species, two distinct pgFARs (pheromone-gland-specific fatty acyl reductases) have been identified: one specific for C14 acyls and another for C16 acyls, demonstrating their pivotal role in creating species-specific pheromone signals. nih.gov

Following reduction, an acetyltransferase catalyzes the final step, transferring an acetyl group from acetyl-CoA to the fatty alcohol, forming the acetate ester pheromone. iastate.edunih.gov This enzymatic step is essential for the production of acetate pheromones, which are common in many moth species. nih.gov

Genetic Basis of Pheromone Biosynthesis

The entire biosynthetic pathway for this compound is encoded by a suite of genes that are specifically expressed in the pheromone gland of the female moth.

Gene Identification and Expression in Pheromone Glands

The identification of genes involved in pheromone biosynthesis typically involves sequencing the transcriptome of the female pheromone gland. d-nb.infolu.se This approach allows researchers to identify candidate genes encoding desaturases, reductases, acetyltransferases, and other necessary enzymes. d-nb.info For example, a transcriptome analysis of the Lobesia botrana pheromone gland revealed 41 candidate genes, including 17 fatty acyl desaturases and 13 fatty acyl reductases. d-nb.info

Once identified, the expression of these genes in the pheromone gland can be confirmed. Studies have shown that the genes responsible for producing species-specific pheromones are highly expressed in the pheromone gland. nih.govnih.gov In Spodoptera littoralis, three desaturase-like genes were found to be expressed in the pheromone gland, while another was expressed in the fat body. nih.gov This differential expression highlights the specialized role of the pheromone gland in synthesizing these signaling molecules.

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction (e.g., Yeast, Sf9 cells)

To confirm the function of candidate genes and to reconstruct the biosynthetic pathway, heterologous expression systems are widely used. lu.seresearchgate.net Yeast (Saccharomyces cerevisiae) and insect cells (like Sf9 cells) are common choices for expressing these insect genes. d-nb.inforesearchgate.netnih.gov

By expressing a candidate desaturase gene in yeast, for example, researchers can provide the yeast with a specific fatty acid substrate and then analyze the products to determine the enzyme's function. nih.govnih.govnih.gov This technique has been instrumental in characterizing the specificities of numerous desaturases and reductases. d-nb.infonih.govnih.govnih.govnih.gov

Furthermore, entire biosynthetic pathways can be reconstructed in these systems. For instance, the biological production of (Z,E)-9,12-tetradecadienyl acetate has been demonstrated in engineered Saccharomyces cerevisiae by expressing a novel E12 fatty acyl desaturase from Ephestia cautella along with a Z9 desaturase, a fatty acyl reductase, and an acetyltransferase from various sources. researchgate.netnih.gov This approach not only confirms the roles of the individual enzymes but also opens the door for the biotechnological production of these valuable pheromones. nih.govresearchgate.netnih.gov Both yeast and Sf9 cell systems were used to functionally characterize desaturase and acyl-CoA oxidase candidates from Lobesia botrana. d-nb.info

Heterologous SystemApplication in Pheromone ResearchKey Findings
Yeast (Saccharomyces cerevisiae) Functional characterization of desaturases, reductases, and reconstruction of entire biosynthetic pathways. d-nb.infonih.govnih.govnih.govresearchgate.netnih.govEnabled the identification of specific enzyme functions and the successful production of pheromones like (Z,E)-9,12-tetradecadienyl acetate. researchgate.netnih.gov
Sf9 Insect Cells Functional assays of desaturases and other biosynthetic enzymes. d-nb.inforesearchgate.netUsed in conjunction with yeast systems to confirm the function of enzymes like desaturases and acyl-CoA oxidases. d-nb.inforesearchgate.net

Evolutionary Divergence of Biosynthetic Enzymes

The remarkable diversity of moth sex pheromones is largely attributed to the evolutionary dynamics of the enzymes involved in their biosynthetic pathways. nih.gov Desaturases and fatty acyl reductases (pgFARs) are central to this process, and their evolution has been a significant driver of species-specific chemical signals. lu.se

The desaturase gene family in insects is ancient and has undergone significant expansion and diversification. oup.com Studies have shown that moth pheromone glands contain a higher number of unique desaturase-encoding sequences compared to other eukaryotic genomes, suggesting a gene family expansion occurred before the divergence of lepidopteran and dipteran lineages. nih.gov This expansion provides the raw genetic material for the evolution of new enzyme functions.

Several key evolutionary mechanisms contribute to the divergence of these biosynthetic enzymes:

Gene Duplication and Neofunctionalization: A primary driver for the evolution of new pheromone components is the duplication of existing enzyme genes. Following duplication, one copy can maintain the original function while the other is free to accumulate mutations, potentially leading to a new function (neofunctionalization). This process is believed to be a major contributor to the diverse array of desaturases found in moths. researchgate.net For instance, different desaturases with specificities for Δ9, Δ11, and other positions on the fatty acid chain likely arose through gene duplication and subsequent functional divergence. oup.comuky.edunih.gov

Single Amino Acid Substitutions: Even minor changes in the amino acid sequence of an enzyme can have profound effects on its function and substrate specificity. Research has demonstrated that a single amino acid substitution in a fatty acid desaturase can be sufficient to alter the double bond position it creates, leading to the production of a novel pheromone component. researchgate.net This highlights the inherent "evolvability" of these enzymes, allowing for rapid changes in pheromone composition. researchgate.net

Changes in Gene Expression: The evolution of pheromone blends can also be driven by changes in the regulation and expression levels of biosynthetic genes. Variations in the expression of different desaturases and reductases can alter the relative ratios of fatty acid precursors and, consequently, the final pheromone components. oup.com

Phylogenetic analyses of insect desaturases reveal distinct subfamilies that have evolved under different selective pressures. oup.com Some of these subfamilies are highly conserved, likely involved in essential metabolic processes, while others show more rapid evolution and are implicated in the production of species-specific semiochemicals. oup.com The enzymes responsible for producing the specific diene structure of this compound are a result of this evolutionary divergence, where existing desaturases evolved new specificities to create the required Δ9 and Δ11 double bonds on a C14 backbone.

The biosynthesis of this compound in moths like Spodoptera litura involves a Δ9 desaturase, among other enzymes. uky.edunih.gov The evolution of this specific desaturase activity is a critical step. Knockout studies of the Δ9 desaturase gene (SlitDes11) in S. litura resulted in a significant reduction of not only this compound but also other related pheromone components, providing direct evidence for its crucial role. uky.edunih.gov The evolutionary path that led to the specific Δ11 desaturase required for the second double bond in the conjugated diene system is another key aspect of the divergence that enables the production of this specific pheromone.

Molecular and Neurophysiological Basis of Z,z Tetradeca 9,11 Dienyl Acetate Chemoreception

Olfactory Receptor Neuron Specificity and Tuning

The initial step in the perception of (Z,Z)-Tetradeca-9,11-dienyl acetate (B1210297) involves its detection by specialized Olfactory Receptor Neurons (ORNs) located within sensory hairs, called sensilla, on the insect's antennae. These ORNs exhibit a high degree of specificity, meaning that individual neurons are tuned to respond most strongly to particular chemical structures. The tuning of these neurons is a critical feature of the olfactory system, allowing insects to differentiate between the specific pheromone signal and a multitude of other volatile compounds in the environment.

The specificity of an ORN is determined by the particular olfactory receptor (OR) protein it expresses. Each OR has a unique three-dimensional structure that allows it to bind with high affinity to a specific ligand, in this case, (Z,Z)-Tetradeca-9,11-dienyl acetate. This "lock-and-key" mechanism ensures that only the correct pheromone component will activate the neuron. The structural characteristics of the pheromone molecule, such as the position and configuration of the double bonds (in this case, Z at the 9th and 11th carbon positions) and the acetate functional group, are crucial for this specific binding.

Research has shown that even slight alterations to the pheromone's chemical structure can dramatically reduce or eliminate the response of a specific ORN. This highlights the exquisite tuning of these neurons to the precise molecular features of this compound. This specificity is essential for maintaining the integrity of the communication channel between males and females of the same species, preventing cross-attraction and hybridization with closely related species that may use different pheromone blends.

Pheromone-Binding Proteins and Olfactory Signal Transduction

Before this compound can activate an ORN, it must first traverse the aqueous sensillum lymph that bathes the neuron's dendrites. As pheromones are generally hydrophobic molecules, they have low solubility in this aqueous medium. To overcome this, insects have evolved Pheromone-Binding Proteins (PBPs), which are small, soluble proteins found at high concentrations in the sensillum lymph.

PBPs are thought to have several key functions in olfactory signal transduction:

Solubilization and Transport: PBPs bind to the incoming pheromone molecules, effectively solubilizing them and transporting them across the sensillum lymph to the ORs on the dendritic membrane.

Protection: PBPs may protect the pheromone molecules from enzymatic degradation within the sensillum, thereby increasing the signal's longevity.

Signal Activation/Deactivation: There is evidence to suggest that the PBP-pheromone complex, rather than the pheromone alone, may be the active ligand for the OR. Furthermore, after receptor activation, PBPs may be involved in the rapid deactivation of the signal by sequestering the pheromone or presenting it to degradative enzymes.

Upon binding of the pheromone (or PBP-pheromone complex) to the OR, a conformational change is induced in the receptor protein. This initiates an intracellular signaling cascade. Olfactory receptors in insects are ligand-gated ion channels. The binding of the pheromone directly opens the channel, leading to a depolarizing influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. nih.gov This depolarization, if it reaches a certain threshold, generates an action potential—an electrical signal that travels down the axon of the ORN to the antennal lobe of the brain. The frequency of these action potentials encodes the intensity of the pheromone stimulus.

Electrophysiological Responses to this compound and Related Isomers

The responses of insect antennae to this compound and its isomers can be measured using electrophysiological techniques, which provide direct insights into the function of the olfactory system.

Electroantennography (EAG) Studies

Electroantennography (EAG) is a technique that measures the summed electrical potential from the entire antenna in response to an odorant stimulus. It provides a general measure of the olfactory sensitivity of the antenna to a particular compound. In the context of this compound, EAG studies can be used to:

Confirm Olfactory Activity: Demonstrate that the antennae of a particular insect species are responsive to this compound.

Compare Responses to Isomers: Assess the relative sensitivity of the antennae to different geometric isomers (e.g., (Z,E), (E,Z), (E,E)) of tetradeca-9,11-dienyl acetate. Typically, the isomer that is the primary component of the species' natural pheromone blend will elicit the strongest EAG response. For example, studies on various moth species have shown distinct antennal responses to different isomers, highlighting the importance of the correct double bond configuration. nih.govnih.gov

Screen for Potential Agonists and Antagonists: Identify other compounds that either mimic the effect of the pheromone (agonists) or inhibit the response to the pheromone (antagonists).

Compound Typical EAG Response Significance
This compoundStrongIndicates high sensitivity of the antenna to this specific pheromone component.
(Z,E)-9,11-Tetradecadienyl acetateWeaker or no responseDemonstrates the specificity of the olfactory system for the (Z,Z) isomer.
(E,Z)-9,11-Tetradecadienyl acetateWeaker or no responseFurther highlights the importance of the correct geometric configuration of the double bonds.
(E,E)-9,11-Tetradecadienyl acetateWeaker or no responseReinforces the concept of stereospecificity in pheromone detection.

This table provides a generalized representation of expected EAG responses. Actual responses can vary between insect species.

Single Sensillum Recording (SSR) Analysis

While EAG provides a broad overview of antennal sensitivity, Single Sensillum Recording (SSR) offers a much more detailed picture by measuring the activity of individual ORNs within a single sensillum. nih.govwikipedia.orgnih.gov This technique allows researchers to:

Identify Specialized Neurons: Determine which specific ORNs are tuned to this compound. Often, different neurons within the same sensillum are tuned to different pheromone components. nih.govnih.gov

Characterize Neuron Tuning Curves: By testing a range of related compounds, a tuning curve can be generated for a specific neuron, illustrating its high specificity for this compound and weaker responses to other isomers or structurally similar molecules.

Analyze Spike Patterns: The firing pattern of the neuron (e.g., frequency, latency, and duration of the response) can provide further information about how the olfactory system encodes information about the pheromone. nih.gov

SSR studies have been instrumental in demonstrating that specific ORNs are narrowly tuned to this compound, firing strongly in its presence while showing little or no response to its other geometric isomers. This provides the neurophysiological basis for the behavioral discrimination observed in many insect species.

Stereospecificity of Chemoreceptors and Behavioral Response

The stereospecificity of chemoreceptors is a cornerstone of pheromone communication. nih.gov The precise three-dimensional shape of both the pheromone molecule and the receptor binding site dictates the strength and specificity of their interaction. Chirality and geometric isomerism are critical aspects of this stereospecificity. nih.govnih.gov

For this compound, the (Z,Z) configuration of the double bonds is crucial for eliciting a behavioral response in species that use this compound as a sex pheromone. The presence of other isomers, such as (Z,E), (E,Z), or (E,E)-tetradeca-9,11-dienyl acetate, can have various effects:

Reduced Attraction: In many cases, the presence of other isomers in a synthetic pheromone blend can significantly reduce its attractiveness to the target insect. This is because these "incorrect" isomers may not bind effectively to the specific ORs, or they may even act as antagonists, blocking the receptor from binding to the correct pheromone.

Behavioral Antagonism: In some species, a specific isomer that is not part of the natural pheromone blend can act as a behavioral antagonist. This means that its presence can actively inhibit the mating behavior of the insect, even when the correct pheromone is present. This is a common mechanism for reproductive isolation between closely related species. For instance, in some moth species, while a specific isomer is the primary attractant, another can act as a behavioral antagonist.

Synergism: In some instances, a minor component, including a different isomer, may act synergistically with the primary pheromone component to enhance the behavioral response. However, for species that rely heavily on the specificity of this compound, this is less common.

The high degree of stereospecificity of the chemoreceptors for this compound ensures that only conspecific individuals are attracted, leading to successful mating. This specificity is a result of the co-evolution of the pheromone signal and its corresponding receptor system, a testament to the precision of chemical communication in the insect world.

Ecological and Evolutionary Dynamics of Tetradecadienyl Acetate Communication

Role of (Z,Z)-Tetradeca-9,11-dienyl acetate (B1210297) in Species-Specific Communication

There is a lack of specific scientific studies identifying (Z,Z)-tetradeca-9,11-dienyl acetate as a primary sex pheromone for any particular species. While its close relatives, such as (Z,E)-9,11-tetradecadienyl acetate, are well-documented mating attractants and inhibitors for certain moth species, the biological activity of the (Z,Z) isomer remains largely uncharacterized in the context of species-specific signaling. wikipedia.org The specificity of pheromone communication is highly dependent on the precise geometric configuration of the double bonds within the molecule. Even minor changes in this configuration, such as the switch from a (Z,E) to a (Z,Z) arrangement, can significantly alter or eliminate the biological response in insects. For instance, research on related compounds has shown that specific isomers can be inactive or even inhibitory, highlighting the critical nature of stereochemistry in pheromone perception.

Intraspecific Variation in Pheromone Blend Ratios

Given the absence of data identifying this compound as a component of any known natural pheromone blend, there is no information available regarding intraspecific variation in its blend ratios. In many moth species, the precise ratio of different pheromone components is crucial for effective communication, and this ratio can vary among individuals and populations. For example, in the summerfruit tortrix moth (Adoxophyes orana), the ratio of (Z)-9-tetradecenyl acetate to (Z)-11-tetradecenyl acetate shows considerable individual variation. nih.gov However, no such research has been published concerning this compound.

Coevolutionary Arms Races in Pheromone Systems

Coevolutionary arms races in pheromone systems, where signaling and receiving organisms evolve in response to each other, are a recognized phenomenon in chemical ecology. These dynamics can involve shifts in pheromone blends by the emitting species and corresponding changes in the receptor systems of the receiving species. There is currently no scientific literature that documents the involvement of this compound in such a coevolutionary arms race.

Ecological Factors Influencing Pheromone Emission and Perception

The emission and perception of insect pheromones can be influenced by a variety of ecological factors, including temperature, light cycles, and the presence of host plants. For instance, the photooxidation of (Z,E)-9,11-tetradecadienyl acetate, the main pheromone component of the female Egyptian cotton leafworm, has been studied to understand its stability in the environment. bgu.ac.il However, due to the lack of established biological function for this compound, there are no studies detailing the ecological factors that might influence its emission or perception.

Pheromone Blends and Antagonistic Interactions

In many insect communication systems, certain chemical compounds can act as antagonists, disrupting the attraction of males to the female's pheromone signal. This is often observed with isomers of the primary pheromone components. For example, in some moth species, the presence of an incorrect isomer in a pheromone blend can significantly reduce or completely inhibit the male's response. nih.gov While it is plausible that this compound could act as an antagonist in species that use other isomers of 9,11-tetradecadienyl acetate, there is no direct experimental evidence to support this hypothesis. Research on other tetradecadienyl acetates has shown that specific isomers can have an inhibitory effect on trap catches, demonstrating the potential for antagonistic interactions. nih.gov

Advanced Analytical and Spectroscopic Characterization of Z,z Tetradeca 9,11 Dienyl Acetate

Chromatographic Separation Techniques

Chromatography is essential for separating (Z,Z)-Tetradeca-9,11-dienyl acetate (B1210297) from complex mixtures, such as insect extracts or synthetic reaction products, and for distinguishing it from its other geometric isomers.

Gas chromatography is a primary technique for the analysis of volatile compounds like pheromone acetates. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column.

Achiral Columns: On standard achiral columns, the retention time of (Z,Z)-Tetradeca-9,11-dienyl acetate can be used for its identification. The Kovats retention index, which normalizes retention times relative to n-alkanes, is a key identifier. For this compound (CAS 54664-97-0), the reported Kovats indices are a standard non-polar index of 1834 and a standard polar index of 2202. nih.gov These values can be compared to those of other isomers to assess purity. For instance, the (E,E) isomer has a reported standard non-polar Kovats index of 1810, indicating it would elute earlier than the (Z,Z) isomer on such columns.

Chiral Columns: While this compound itself is not chiral, chiral GC columns are indispensable when dealing with chiral pheromones or when verifying the absence of chiral impurities. prayoglife.com The separation on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. prayoglife.com This technique provides high efficiency and sensitivity, and its coupling with mass spectrometry (GC-MS) allows for the unambiguous identification of trace amounts of enantiomers. prayoglife.com

Table 1: Kovats Retention Indices for Tetradeca-9,11-dienyl Acetate Isomers

IsomerCAS NumberKovats Index (Standard Non-polar)Kovats Index (Standard Polar)
This compound54664-97-018342202
(E,E)-Tetradeca-9,11-dienyl acetate69939-50-21810N/A
(Z,E)-Tetradeca-9,11-dienyl acetate50767-79-81834N/A

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purification of pheromone isomers that may be difficult to resolve by GC. Reverse-phase HPLC (RP-HPLC) is commonly used for compounds like tetradecadienyl acetates.

A typical RP-HPLC method would involve a non-polar stationary phase (like a C18 column) and a polar mobile phase. For the separation of similar compounds, such as (9E,12Z)-9,12-Tetradecadien-1-ol acetate, a mobile phase consisting of acetonitrile (B52724) and water has been shown to be effective. This methodology is scalable and can be used for the preparative separation of isomers to obtain high-purity standards. For detection, a UV detector can be used, as the conjugated diene system of this compound absorbs UV light.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular structure of this compound. It provides information on the molecular weight and fragmentation pattern of the molecule. rsc.org

When coupled with Gas Chromatography (GC-MS), it allows for the identification of components within a mixture. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 252.39 g/mol . nih.gov

Key fragmentation patterns would further confirm the structure:

A characteristic peak at m/z 192, resulting from the loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion, is indicative of an acetate ester.

A prominent peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.

While a specific spectrum for the (Z,Z) isomer is not detailed here, the spectral data for related isomers have been shown to be in good agreement with their assigned structures. biohometech.comnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the stereochemistry (Z or E configuration) of the double bonds. Both ¹H and ¹³C NMR are utilized.

For this compound, the key diagnostic signals in the ¹H NMR spectrum would be:

Olefinic Protons: The protons on the C9, C10, C11, and C12 double bonds would appear in the range of δ 5.0-6.5 ppm. The coupling constant (J-value) between the protons on the same double bond is diagnostic of the geometry. For a Z (cis) configuration, the coupling constant is typically in the range of 7-12 Hz.

Allylic Protons: The protons on the carbons adjacent to the double bonds (C8 and C13) would show characteristic splitting patterns due to coupling with the olefinic protons.

Acetate Group Protons: A singlet integrating to three protons around δ 2.0 ppm for the methyl group of the acetate, and a triplet around δ 4.1 ppm for the methylene (B1212753) protons (C1) adjacent to the acetate oxygen.

The ¹³C NMR spectrum would complement this information by showing distinct chemical shifts for the sp² carbons of the double bonds, with different shifts expected for Z versus E configurations. For related pheromones, ¹³C-NMR data has been confirmed to align with the assigned molecular structure. biohometech.com

Isotopic Labeling Techniques for Biosynthetic Studies and Quantification

Isotopic labeling is a sophisticated technique used to trace the metabolic pathways involved in the biosynthesis of pheromones within an insect. While specific studies on this compound are not detailed, the general methodology is well-established for related insect pheromones. plos.org

The process involves feeding the insect or its pheromone gland with precursors, such as fatty acids (e.g., palmitic or stearic acid), that have been enriched with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). The labeled precursors are then metabolized by the insect's enzymatic machinery.

The resulting pheromone components are extracted and analyzed by GC-MS. The mass spectrometer detects the increase in mass of the pheromone molecule due to the incorporated isotopes, confirming that the labeled precursor is part of the biosynthetic pathway. This technique is invaluable for identifying the specific desaturase, elongase, and reductase enzymes involved in creating the unique structure of the pheromone. plos.org

Quantification Methodologies for Trace Analysis

The quantification of this compound at trace levels is essential for monitoring its presence in the environment (e.g., in pheromone traps) and for biological studies.

Gas chromatography is the method of choice for quantification. For trace analysis of airborne pheromones, a common method involves trapping the air on a sorbent tube, followed by solvent extraction (e.g., with acetone) and subsequent analysis by GC. biohometech.com

For highly sensitive and selective quantification, GC-MS operating in the selected ion monitoring (SIM) mode is employed. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target molecule. This dramatically increases the signal-to-noise ratio, allowing for the detection and quantification of picogram to nanogram quantities of the pheromone, even in complex environmental or biological samples.

Environmental Fate and Degradation Mechanisms of Tetradecadienyl Acetates

Photodegradation and Isomerization under UV Light

When exposed to ultraviolet (UV) light from the sun, conjugated diene systems like the one present in (Z,Z)-Tetradeca-9,11-dienyl acetate (B1210297) are susceptible to photodegradation and photoisomerization. This represents a significant abiotic degradation pathway that can alter the compound's activity and reduce its concentration in the environment.

The absorption of UV radiation can excite the molecule to a higher energy state, lowering the energy barrier for rotation around the carbon-carbon double bonds. This can lead to geometric isomerization, converting the active (Z,Z) isomer into other, potentially inactive, isomers such as (Z,E), (E,Z), or (E,E)-tetradeca-9,11-dienyl acetate. This process is complex and can result in a photostationary state, a stable mixture of isomers under continuous irradiation. While specific studies on the photoisomerization of (Z,Z)-Tetradeca-9,11-dienyl acetate are limited, research on similar conjugated diene esters demonstrates this phenomenon. For example, UV irradiation of one diene ester isomer has been shown to produce a mixture of isomers researchgate.net. In some conjugated systems, UV exposure can even favor the accumulation of a Z-isomer over a more thermodynamically stable E-isomer researchgate.net.

Beyond isomerization, prolonged or high-energy UV exposure can lead to the complete breakdown of the molecule through various photochemical reactions, although these pathways are less well-characterized for this specific compound.

Table 1: Potential Photoisomerization Products of this compound under UV Light

Initial IsomerPotential Photoisomers
(9Z,11Z)-Tetradeca-9,11-dienyl acetate(9Z,11E)-Tetradeca-9,11-dienyl acetate
(9E,11Z)-Tetradeca-9,11-dienyl acetate
(9E,11E)-Tetradeca-9,11-dienyl acetate

This table illustrates the potential geometric isomers that can be formed from the parent compound through UV-induced isomerization. The exact ratio of isomers at the photostationary state depends on factors like wavelength and irradiation time.

Biotic Degradation Pathways in the Environment

Biotic degradation is a crucial mechanism for the removal of pheromones from the environment. This process is mediated by enzymes produced by microorganisms (bacteria, fungi) in soil and water, as well as enzymes present in other organisms. For acetate-containing pheromones, the primary biotic degradation pathway is the hydrolysis of the ester bond.

Studies on related lepidopteran pheromones have identified specific enzymes capable of this transformation. A key example is found in the cotton leafworm, Spodoptera littoralis, whose pheromone blend includes the closely related isomer, (Z,E)-9,11-tetradecadienyl acetate. Research has identified a specific carboxylesterase, designated SlCXE7, in the antennae of male moths that efficiently hydrolyzes this pheromone plos.orgnih.gov. This enzymatic action is a crucial part of terminating the pheromone signal at the insect's receptor, but similar enzymes are ubiquitous in the environment. Microbial esterases in soil and water can perform the same hydrolysis, breaking down the acetate ester into tetradeca-9,11-dien-1-ol and acetic acid. These products are generally more water-soluble and can be further metabolized by microorganisms through pathways like beta-oxidation plos.orgnih.gov.

Table 2: Example of Enzymatic Degradation of a Related Pheromone

EnzymeSource OrganismSubstrateAction
SlCXE7 (Carboxylesterase)Spodoptera littoralis (Cotton Leafworm)(Z,E)-9,11-tetradecadienyl acetateHydrolysis of the acetate ester

This table provides a specific, researched example of an enzyme that degrades a very similar pheromone, suggesting a likely biotic degradation pathway for this compound in the environment.

Stability and Environmental Persistence

The stability and persistence of this compound in the environment are influenced by a combination of its chemical properties and external environmental factors. Generally, synthetic pheromones used in pest control are designed to be present in sufficient quantities during the target insect's mating period, but they are not expected to persist indefinitely nih.gov.

Environmental factors play a significant role. For instance, higher temperatures can increase the volatility of the pheromone and accelerate its degradation rate csic.es. The compound can also be physically removed from the air by adsorption onto soil particles, foliage, and other surfaces, where it may be degraded over time or re-released into the atmosphere nih.gov.

Table 3: Calculated Physicochemical Properties for (Z,E)-9,11-Tetradecadienyl acetate

PropertyCalculated ValueImplication for Environmental Fate
Molecular Weight252.39 g/mol -
log K_ow (Octanol-Water Partition Coefficient)4.803Indicates a high tendency to adsorb to organic matter in soil and sediment rather than remaining in water chemeo.com.
Water Solubility (logS)-5.09Suggests very low solubility in water, consistent with its lipophilic nature chemeo.com.

Data sourced from Cheméo for the (Z,E) isomer and serves as an estimate for the (Z,Z) isomer chemeo.com. These properties suggest the compound is unlikely to be mobile in aquatic systems and will preferentially associate with soils, sediments, and biota.

Computational Approaches in Tetradecadienyl Acetate Research

Molecular Modeling and Docking Studies of Pheromone-Receptor Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding affinity and interaction patterns between a ligand, such as (Z,Z)-tetradeca-9,11-dienyl acetate (B1210297), and its corresponding receptor protein. These studies are crucial for understanding the basis of pheromone specificity and for designing synthetic analogues with potential applications in pest management.

At the core of pheromone reception in insects is the interaction between the pheromone molecule and a specific olfactory receptor (OR) located on the dendrites of olfactory receptor neurons (ORNs). nih.govfrontiersin.org These neurons are housed within specialized sensory hairs called sensilla, which are abundant on the antennae of male moths. nih.govfrontiersin.org For a lipophilic molecule like (Z,Z)-tetradeca-9,11-dienyl acetate to reach the receptor, it is first solubilized and transported through the aqueous sensillum lymph by pheromone-binding proteins (PBPs). nih.govnih.gov

Computational models of this process take into account several key steps:

Pheromone uptake and transport: The initial movement of the pheromone from the air into the sensillum lymph and its binding to PBPs. nih.gov

Interaction with the receptor: The binding of the pheromone-PBP complex or the pheromone itself to the OR. nih.gov

Receptor activation: The conformational change in the OR upon binding, which initiates a signal transduction cascade. nih.gov

Docking studies simulate the binding of the pheromone molecule into the binding pocket of the OR or PBP. These simulations can predict the most likely binding pose and the key amino acid residues involved in the interaction. For instance, the structure-activity relationships of pheromones can be explored by comparing the docking scores and binding modes of a series of analogues. nih.gov This information is valuable for understanding how small changes in the pheromone structure, such as the position or geometry of the double bonds, can affect binding affinity and subsequent behavioral responses.

Several studies have utilized computational models to investigate the broader insect pheromone transduction cascade. nih.govresearchgate.net These models often incorporate G-protein-coupled receptor (GPCR) signaling pathways, as insect ORs are part of this superfamily. frontiersin.org The activation of the OR by the pheromone is thought to trigger the activation of a G-protein, leading to the production of second messengers like inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which ultimately open ion channels and cause neuron depolarization. nih.govfrontiersin.org While specific docking studies on this compound are not extensively detailed in the provided results, the general principles derived from modeling other lepidopteran pheromones are applicable. frontiersin.orgnih.gov

ComponentRole in Pheromone ReceptionComputational Modeling Focus
This compound Ligand that initiates the signaling cascade.Docking simulations to predict binding affinity and pose.
Pheromone-Binding Protein (PBP) Solubilizes and transports the pheromone through the sensillum lymph. nih.govnih.govModeling of PBP-pheromone interactions to understand binding and release mechanisms. nih.gov
Olfactory Receptor (OR) Membrane protein that specifically binds the pheromone, initiating a neuronal signal. nih.govfrontiersin.orgHomology modeling of OR structure, docking of the pheromone to identify key binding residues. frontiersin.org
G-protein Transduces the signal from the activated OR to downstream effector enzymes. nih.govfrontiersin.orgModeling of the G-protein activation cycle. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsddn.es In the context of this compound and other insect pheromones, QSAR models can be developed to predict the bioactivity of novel or untested compounds, thereby streamlining the process of identifying potent attractants or antagonists for pest management. nih.govsddn.es

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure. nih.gov To build a QSAR model, a dataset of compounds with known activities (e.g., electrophysiological responses or behavioral attraction) is required. nih.govnih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. nih.gov

The process of developing a QSAR model typically involves the following steps:

Data Collection: Assembling a dataset of compounds with measured biological activities. For pheromones, this could include analogues of this compound with variations in chain length, double bond position, and functional group. nih.gov

Descriptor Calculation: Using specialized software to calculate a wide range of molecular descriptors for each compound in the dataset.

Model Development: Employing statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to identify a subset of descriptors that best correlate with the observed biological activity. sddn.esnih.gov

Model Validation: Assessing the predictive power of the model using compounds that were not included in the model development process (an external test set). nih.gov

QSAR models can provide valuable insights into the structural features that are critical for the bioactivity of pheromones. For example, a QSAR study might reveal that the distance between the double bonds and the acetate functional group is a key determinant of receptor binding and subsequent attraction. This information can then be used to design new compounds with potentially enhanced activity. While specific QSAR models for this compound are not detailed in the search results, the general applicability of QSAR in predicting the bioactivity of structurally related compounds is well-established. nih.govsddn.esnih.gov

QSAR Modeling StepDescriptionRelevance to Pheromone Research
Data Collection Gathering a set of pheromone analogues with known biological activities (e.g., electroantennogram responses, trap captures).Essential for building a robust and predictive model.
Descriptor Calculation Quantifying molecular properties such as hydrophobicity (logP), electronic properties, and steric parameters.Provides the numerical representation of the chemical structures.
Model Building Using statistical techniques to create an equation that links the descriptors to the biological activity.The resulting model can be used to predict the activity of new compounds.
Validation Testing the model's ability to accurately predict the activity of compounds not used in its development. nih.govEnsures the reliability and predictive power of the QSAR model.

In Silico Prediction of Biosynthetic Enzyme Function

The biosynthesis of this compound in moths involves a series of enzymatic reactions, starting from common fatty acid precursors. iastate.eduresearchgate.net Computational, or in silico, methods play a significant role in identifying and characterizing the enzymes involved in this pathway, particularly desaturases, fatty acyl reductases (FARs), and acetyltransferases. scienceopen.comnih.govd-nb.info

Transcriptome analysis of the female pheromone gland often reveals a multitude of candidate genes that could be involved in pheromone production. d-nb.infonih.gov In silico tools are then used to predict the function of the proteins encoded by these genes based on their sequence and structural similarities to known enzymes.

Key enzymes in the biosynthesis of this compound and the role of in silico prediction:

Fatty Acid Desaturases: These enzymes introduce double bonds at specific positions in the fatty acyl chain. capes.gov.brnih.gov The production of a diene like this compound likely requires at least two desaturation steps or a bifunctional desaturase. Phylogenetic analysis, which compares the amino acid sequences of candidate desaturases with those of known function from other species, can help to predict their regioselectivity (e.g., Δ9, Δ11 desaturase). frontiersin.orgnih.gov Furthermore, 3D structure prediction can provide insights into the active site architecture and substrate specificity. nih.gov

Fatty Acyl Reductases (FARs): These enzymes reduce the fatty acyl-CoA precursor to the corresponding alcohol. scienceopen.comnih.govelifesciences.org The substrate specificity of FARs can be a crucial factor in determining the final pheromone blend. scienceopen.comnih.gov In silico analysis of FAR sequences can help to classify them into different subfamilies with known substrate preferences (e.g., C14- vs. C16-acyl specific). scienceopen.com Bioinformatic tools can also predict the subcellular localization of these enzymes, which is often the endoplasmic reticulum. researcherslinks.com

Acetyltransferases: The final step in the biosynthesis is the acetylation of the fatty alcohol to form the acetate ester. While less studied computationally than desaturases and FARs, sequence homology searches can identify candidate acetyltransferase genes. nih.gov

By combining transcriptomic data with in silico predictions, researchers can narrow down the list of candidate genes for functional characterization through heterologous expression systems (e.g., in yeast or insect cells). d-nb.infonih.gov This integrated approach accelerates the elucidation of complex pheromone biosynthetic pathways.

EnzymeFunction in BiosynthesisIn Silico Prediction Methods
Fatty Acid Desaturase Introduces double bonds into the fatty acyl chain. capes.gov.brnih.govPhylogenetic analysis, sequence homology, 3D structure prediction. frontiersin.orgnih.govnih.gov
Fatty Acyl Reductase (FAR) Reduces the fatty acyl-CoA to a fatty alcohol. scienceopen.comnih.govelifesciences.orgPhylogenetic analysis, prediction of subcellular localization. scienceopen.comresearcherslinks.com
Acetyltransferase Converts the fatty alcohol to an acetate ester. nih.govSequence homology searches.

Future Research Directions and Emerging Paradigms

Elucidating Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of moth pheromones, particularly Type I pheromones like tetradecadienyl acetates, follows a modified fatty acid synthesis pathway. Research on closely related and abundant isomers, such as (Z,E)-9,11-tetradecadienyl acetate (B1210297) in Spodoptera littoralis and S. litura, has laid a foundational understanding of this process. researchgate.netnih.govplos.org The established pathway generally involves the de novo synthesis of a C16 saturated fatty acid (palmitic acid), followed by specific chain-shortening, desaturation, reduction, and acetylation steps. researchgate.net

However, the precise enzymatic machinery that would lead to the (Z,Z)-9,11 isomer has not been identified. The biosynthesis of the (Z,E)-9,11 isomer in S. littoralis is understood to proceed from myristoyl-CoA (14:acyl) via the action of a Δ11 desaturase to produce (E)- and (Z)-11-tetradecenoyl precursors. researchgate.net A subsequent Δ9 desaturation of the (E)-11 intermediate is proposed to form the (Z,E)-9,11 conjugated diene structure. nih.govresearchgate.net

Future research must focus on identifying novel desaturases with the specific stereoselectivity required to produce a (Z)-9 double bond in conjunction with a (Z)-11 double bond. This could involve:

Searching for Novel Desaturases: Transcriptomic analysis of pheromone glands from species suspected of producing (Z,Z)-9,11-tetradecadienyl acetate may reveal uncharacterized desaturase enzymes. These candidate enzymes can then be functionally expressed in heterologous systems, such as yeast, and tested for their activity on various fatty acid precursors.

Investigating Alternative Pathways: It is conceivable that the (Z,Z) isomer is not formed through the canonical desaturation sequence. Future studies could explore alternative pathways, such as the isomerization of other diene intermediates by yet-undiscovered enzymes.

Table 1: Key Enzyme Classes in Tetradecadienyl Acetate Biosynthesis and Future Research Targets for the (Z,Z)-9,11 Isomer

Enzyme Class Known Function in Related Isomers Future Research Direction for (Z,Z)-9,11-dienyl acetate
Fatty Acyl Desaturase (FAD) Introduction of double bonds at specific positions (e.g., Δ9, Δ11) with specific geometry (Z or E). researchgate.net Identification of novel desaturases capable of producing a conjugated (Z,Z)-diene system.
Fatty Acyl Reductase (FAR) Reduction of the fatty acyl precursor to the corresponding fatty alcohol. researchgate.net Characterization of FARs to determine if they exhibit substrate specificity for the (Z,Z)-dienoyl precursor.

| Acetyltransferase (AT) | Esterification of the fatty alcohol to form the final acetate pheromone. | Investigation of acetyltransferase activity and specificity for (Z,Z)-tetradeca-9,11-dienol. |

Exploring Novel Chemoreceptor-Pheromone Interactions

The perception of pheromones is mediated by specific Pheromone Receptors (PRs), which are a class of Odorant Receptors (ORs) expressed in the olfactory sensory neurons of male moth antennae. The specificity of these receptors is crucial for discriminating between the complex components of a pheromone blend, ensuring reproductive isolation between species. nih.gov

In the genus Spodoptera, significant progress has been made in identifying PRs. For instance, in S. littoralis, a specific receptor named SlitOR5 has been identified as being narrowly tuned to the major pheromone component, (Z,E)-9,11-tetradecadienyl acetate. nih.govnih.gov This receptor is part of an atypical lineage of PRs, suggesting an independent evolutionary origin for this specific communication channel. nih.gov

Currently, no receptor has been identified that responds to (Z,Z)-Tetradeca-9,11-dienyl acetate. Future research in this area represents a significant paradigm in understanding the perception of minor pheromone components:

Deorphanizing Odorant Receptors: A large number of ORs have been identified through genomic and transcriptomic studies in various moth species, but their specific ligands remain unknown. A key future direction is the systematic functional screening of these "orphan" receptors against a panel of pheromone components, including the (Z,Z)-9,11 isomer, to identify its cognate receptor.

Development of Advanced Stereoselective Synthetic Methodologies

The precise stereochemistry of a pheromone is critical to its biological activity. Therefore, the ability to synthesize stereochemically pure isomers is essential for research and for the development of pest management tools. While many synthetic routes have been developed for the major (Z,E) isomer of 9,11-tetradecadienyl acetate, methodologies for all four possible isomers, including (Z,Z), have also been established. oup.comacs.org

A notable advanced methodology for producing all four isomers, including (Z,Z)-9,11-tetradecadienyl acetate, was developed by Bjoerkling et al. (1987). This approach provides a general and stereospecific route to 1,3-dienes. The development of such methods was a significant step forward, allowing for detailed biological testing of individual isomers. acs.org

Emerging paradigms in chemical synthesis continue to offer new possibilities. Future research in this area will likely focus on:

Catalytic Methods: Developing novel catalytic methods, such as advanced olefin metathesis or customized coupling reactions, to improve the efficiency, stereoselectivity, and environmental footprint of the synthesis.

Flow Chemistry: Implementing continuous flow chemistry processes for the synthesis of (Z,Z)-9,11-tetradecadienyl acetate. This could offer benefits in terms of safety, scalability, and purity.

Biocatalysis: Engineering enzymes or whole-cell systems for the biocatalytic production of specific pheromone isomers, which could provide a highly stereoselective and sustainable alternative to traditional chemical synthesis.

Table 2: Comparison of Synthetic Approaches for Tetradecadienyl Acetates

Synthetic Method Description Applicability to (Z,Z)-9,11 isomer
Wittig Reaction A widely used method for forming carbon-carbon double bonds. Stereoselectivity can be controlled but often yields mixtures. oup.com Can be used, but may produce a mixture of isomers requiring purification.
Bjoerkling et al. (1987) Method A general and highly stereospecific method developed for creating all four isomers of 9,11-tetradecadienyl acetate. acs.org Directly applicable and demonstrated for the synthesis of the pure (Z,Z) isomer.

| Modern Catalysis (e.g., Metathesis) | Employs catalysts (e.g., Ruthenium-based) for the formation of double bonds with high stereocontrol. | A promising future direction for developing more efficient and selective syntheses. |

Understanding Complex Pheromone Blend Evolution and Ecology

The composition of a pheromone blend is not static; it evolves under selective pressures related to mate finding, species recognition, and avoidance of hybridization. The genus Spodoptera provides a compelling model for studying this evolution. Most species in this genus use (Z)-9-tetradecenyl acetate as their primary pheromone component. However, a major evolutionary shift occurred in the common ancestor of S. littoralis and S. litura, leading to the adoption of (Z,E)-9,11-tetradecadienyl acetate as the new major component. nih.govnih.gov

The ecological role and evolutionary significance of minor components like this compound are poorly understood and represent a key frontier in chemical ecology. Future research should address:

The Role of Minor Components in Speciation: Investigating whether subtle variations in the presence or ratio of minor isomers like the (Z,Z)-9,11 isomer contribute to reproductive isolation between incipient species or different populations of the same species.

Signal Integrity and Eavesdropping: Exploring how minor components might enhance the robustness of the pheromone signal in a noisy chemical environment or, conversely, how they might be exploited by predators or parasitoids ("eavesdroppers").

Gene-Culture Coevolution: The evolution of the pheromone blend (production) is tightly linked to the evolution of the corresponding receptors (perception). Future studies could investigate the co-evolution of the biosynthetic pathways that may produce (Z,Z)-9,11-tetradecadienyl acetate and the specific receptors that detect it. This has been explored for the (Z,E) isomer, where a gene duplication of the OR5 receptor allowed one copy to evolve a new specificity. nih.govnih.gov

Integration of Multi-Omics Data for Comprehensive Understanding

The complexity of pheromone biology, from gene to behavior, necessitates an integrative approach. The advent of "multi-omics" technologies (genomics, transcriptomics, proteomics, metabolomics) provides a powerful paradigm for gaining a holistic understanding of pheromone systems. plos.orgnih.govresearchgate.net

For a rare or uncharacterized component like this compound, a multi-omics approach is the most promising path forward. Future research integrating these data streams could:

Identify the Complete "Pheromonome": By comparing the transcriptomes and proteomes of pheromone glands versus other tissues, and under different physiological conditions (e.g., calling vs. non-calling females), researchers can identify the full suite of genes and proteins involved in biosynthesis, including those responsible for the (Z,Z) isomer. plos.org

Uncover Regulatory Networks: Integrated analysis can reveal the regulatory networks that control pheromone production, such as the influence of hormones like Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.gov

Link Production to Perception: By correlating the presence of specific metabolites (like the (Z,Z) isomer) in the pheromone gland with the expression of specific odorant receptors in the antennae, researchers can generate strong hypotheses about receptor-ligand pairings, paving the way for functional validation.

This comprehensive, data-driven approach will be essential to move beyond a focus on just major pheromone components and to build a complete picture of the chemical communication systems that include subtle but potentially crucial roles for minor isomers like this compound.

Q & A

What structural features of (Z,Z)-tetradeca-9,11-dienyl acetate are critical for its biological activity as a pheromone?

The compound’s activity depends on its 14-carbon chain , Z-configuration at both 9 and 11 double bonds , and the terminal acetate group . The Z,Z stereochemistry ensures precise binding to insect olfactory receptors, as demonstrated in studies on analogous pheromones like (Z)-dodeca-9,11-dienyl acetate, where geometric isomers (E/Z) exhibit divergent bioactivity . Computational modeling of similar compounds suggests that the diene system’s conformational rigidity enhances receptor specificity .

What analytical techniques are most reliable for characterizing this compound in synthetic mixtures?

GC-MS and NMR spectroscopy are essential. For example:

  • GC-MS : Resolves isomers via retention indices and fragmentation patterns (e.g., m/z 224.1783 for molecular ion [M]+) .
  • ¹³C-NMR : Assigns double-bond positions (peaks at δ 126–133 ppm for conjugated dienes) and confirms acetate group (δ 21.16 ppm for methyl) .
  • HPLC with chiral columns : Distinguishes Z,Z from E,Z or Z,E isomers, critical for validating stereochemical purity .

How can Wittig reaction conditions be optimized to enhance stereoselectivity in synthesizing this compound?

Key parameters include:

  • Base stoichiometry : Excess alkoxide (e.g., NaH) improves ylide formation, reducing side reactions .
  • Temperature : Lower temperatures (0–5°C) favor Z-selectivity by slowing isomerization .
  • Solvent polarity : Tetrahydrofuran (THF) enhances ylide stability, as shown in syntheses of (9Z,11E)-tetradecadienyl derivatives . Taguchi method trials for similar compounds achieved 30% cost reduction via parameter optimization .

What computational approaches predict the environmental persistence of this compound?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to assess oxidative degradation. For example:

  • The conjugated diene system (BDE ~85 kcal/mol) is less reactive than isolated double bonds, prolonging atmospheric half-life .
  • QSAR models correlate logP (octanol-water partition coefficient) with bioaccumulation potential. A logP >4 suggests moderate persistence in soil .

How does this compound mediate species-specific communication in Lepidoptera?

Field studies on analogous compounds (e.g., Diparopsis castanea pheromones) show that blend specificity and release rates are critical. Male moths exhibit >80% attraction to Z,Z isomers at 1–10 ng/μL concentrations, while E/Z blends repel or inhibit response . Electrophysiological recordings confirm receptor neuron specificity to Z,Z configurations .

What factors influence the hydrolytic stability of this compound in aqueous environments?

  • pH : Degradation accelerates under alkaline conditions (t₁/₂ <24 hrs at pH 9) due to acetate ester hydrolysis .
  • Temperature : Rate constants (k) double per 10°C increase (Arrhenius model) .
  • Microbial activity : Soil microbiota (e.g., Pseudomonas spp.) degrade the compound via β-oxidation, reducing half-life to 7–14 days .

How do geometric isomers of tetradecadienyl acetate compare in pheromone activity?

Activity hierarchy : Z,Z > Z,E > E,E. For example:

  • Z,Z isomer : ED₅₀ = 0.1 ng in Spodoptera frugiperda attraction assays .
  • Z,E isomer : 10-fold lower activity due to mismatched receptor binding .
  • E,E isomer : Antagonistic effects observed at >1 ng doses . Isomer ratios in synthetic blends must be <5% impurities to avoid false trapping in field trials .

What regulatory considerations apply to field testing this compound for pest management?

  • EPA guidelines : Require ecotoxicity data (e.g., LC₅₀ >100 mg/L for Daphnia magna) .
  • EU Biocides Regulation : Mandates environmental fate studies if used in pheromone traps .
  • GHS compliance : Safety data sheets must include H302 (harmful if swallowed) and H319 (eye irritation) classifications .

Notes

  • References exclude non-academic sources (e.g., commercial vendors).
  • Methodological answers emphasize protocols from peer-reviewed studies.
  • Regulatory data aligns with EPA and EU standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.